2,3-Dihydroxy-3-methylpentanoic acid
Overview
Description
2,3-Dihydroxy-3-methylpentanoic acid is an intermediate in the metabolism of isoleucine . It has a chemical formula of C6H12O4 and a molar mass of 148.16 g/mol .
Synthesis Analysis
2,3-Dihydroxy-3-methylpentanoate is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . The (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid have been synthesized .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxy-3-methylpentanoic acid contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 1 tertiary .Chemical Reactions Analysis
In the metabolism of isoleucine, 2,3-Dihydroxy-3-methylpentanoate is processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . Transamination of 2-keto-3-methylvalerate yields isoleucine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydroxy-3-methylpentanoic acid include a density of 1.3±0.1 g/cm3, boiling point of 333.2±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 66.7±6.0 kJ/mol, flash point of 169.5±20.2 °C, index of refraction of 1.497, molar refractivity of 34.4±0.3 cm3, polar surface area of 78 Å2, and polarizability of 13.6±0.5 10-24 cm3 .Scientific Research Applications
Biosynthesis of Amino Acids
2,3-Dihydroxy-3-methylpentanoic acid plays a role in the biosynthesis of amino acids like isoleucine. It has been found to be identical to the esterifying acid of the pyrrolizidine alkaloid Strigosine, which is significant in the biosynthesis pathways (Crout & Whitehouse, 1977).
Wine and Alcoholic Beverage Analysis
This compound has been identified in wines and other alcoholic beverages, indicating its potential impact on their aroma and sensory characteristics. Its concentration and presence in various alcoholic beverages, including beer and unfermented grape derivatives, have been studied, highlighting its significance in beverage chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).
Role in Microbial Growth
2,3-Dihydroxy-3-methylpentanoic acid has been shown to support the growth of specific microbial strains, particularly in the context of isoleucine-valine biosynthesis. This highlights its biological significance in microbial metabolism (Armstrong et al., 1977).
Synthetic Applications
The compound has been used in various synthetic pathways, notably in the synthesis of optically active compounds and their derivatives. This demonstrates its utility in complex organic synthesis processes, particularly in the synthesis of macrocyclic trichothecenes (Herold, Mohr, & Tamm, 1983).
Enzymatic Studies
It has been used in studies exploring the stereoselectivity and stereospecificity of enzymes, such as α,β-dihydroxyacid dehydratase from Salmonella typhimurium. These studies provide insight into enzyme-substrate interactions and the mechanisms of enzymatic actions (Armstrong et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXJDXVGMHUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971589 | |
Record name | 2,3-Dihydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-3-methylpentanoic acid | |
CAS RN |
562-43-6 | |
Record name | 4,5-Dideoxy-3-C-methylpentonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=562-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxy-3-methylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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